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Compound of Interest

Compound Name: Tetrabutylammonium bibenzoate

Cat. No.: B125383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the structural

confirmation of tetrabutylammonium bibenzoate. It details the experimental protocols and

presents expected data to aid in the comprehensive characterization of this quaternary

ammonium salt.

Introduction to Tetrabutylammonium Bibenzoate
Tetrabutylammonium bibenzoate, also known as tetrabutylammonium hydrogen

bisbenzoate, is a quaternary ammonium salt with the chemical formula C30H47NO4 and a

molecular weight of approximately 485.70 g/mol .[1] Its structure consists of a central nitrogen

atom bonded to four butyl groups, forming a tetrabutylammonium cation, and a bibenzoate

anion where two benzoate molecules are linked by a hydrogen bond. The accurate

confirmation of this structure is crucial for its application in various chemical processes,

including as a nucleophilic catalyst.[2]

Analytical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of

tetrabutylammonium bibenzoate.
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Caption: Experimental workflow for the structural confirmation of tetrabutylammonium
bibenzoate.

Comparison of Analytical Methods
The following sections detail the experimental protocols and expected data for the primary

analytical techniques used to confirm the structure of tetrabutylammonium bibenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of

the tetrabutylammonium cation and the bibenzoate anion.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified tetrabutylammonium
bibenzoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-

to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Data Presentation:
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Analysis
Expected Chemical Shifts (δ)

/ ppm
Inference

¹H NMR 7.9-8.1 (d)

Aromatic protons of the

benzoate group (ortho to

carboxylate)

7.3-7.5 (m)

Aromatic protons of the

benzoate group (meta and

para)

3.2-3.4 (t)

Methylene protons of the butyl

groups adjacent to the nitrogen

atom (-N-CH₂-)

1.5-1.7 (m)
Methylene protons of the butyl

groups (-N-CH₂-CH₂-)

1.3-1.5 (m)
Methylene protons of the butyl

groups (-CH₂-CH₃)

0.9-1.0 (t)
Methyl protons of the butyl

groups (-CH₃)

¹³C NMR 165-170
Carbonyl carbon of the

benzoate group

130-135
Aromatic carbons of the

benzoate group

58-60

Methylene carbons of the butyl

groups adjacent to the nitrogen

atom (-N-CH₂-)

23-25
Methylene carbons of the butyl

groups (-N-CH₂-CH₂-)

19-21
Methylene carbons of the butyl

groups (-CH₂-CH₃)

13-15
Methyl carbons of the butyl

groups (-CH₃)
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by

measuring the absorption of infrared radiation.

Experimental Protocol:

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be cast

from a solution, or an Attenuated Total Reflectance (ATR) accessory can be used for direct

analysis of the solid.

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups.

Data Presentation:

Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Inference

C-H stretch (aromatic) 3000-3100
Presence of the benzoate

aromatic rings

C-H stretch (aliphatic) 2850-3000

Presence of the

tetrabutylammonium alkyl

chains

C=O stretch (carboxylate) 1680-1720
Carbonyl group of the

benzoate

C=C stretch (aromatic) 1450-1600 Aromatic ring of the benzoate

O-H stretch (hydrogen bond)
Broad band centered around

2500-3000

Indicates the strong hydrogen

bond in the bibenzoate anion

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the

determination of the molecular weight and fragmentation patterns of the compound. For ionic

compounds like tetrabutylammonium bibenzoate, electrospray ionization (ESI) is a suitable

technique.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion or through a liquid chromatography system.[3]

Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

Data Analysis: Analyze the resulting spectra to identify the molecular ions corresponding to

the tetrabutylammonium cation and the bibenzoate anion.

Data Presentation:

Ion Mode Expected m/z Inferred Ion

Positive ~242.2
[N(C₄H₉)₄]⁺

(Tetrabutylammonium cation)

Negative ~243.1
[(C₆H₅COO)₂H]⁻ (Bibenzoate

anion)

Single-Crystal X-ray Diffraction
For crystalline materials, single-crystal X-ray diffraction is the most definitive method for

determining the three-dimensional atomic structure.[4]

Experimental Protocol:

Crystal Growth: Grow single crystals of tetrabutylammonium bibenzoate of suitable size

and quality, for example, by slow evaporation of a saturated solution.
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Crystal Mounting: Mount a selected crystal on a goniometer head.

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction

data at a controlled temperature (often low temperature to reduce thermal motion).

Structure Solution and Refinement: Process the diffraction data and solve the crystal

structure using appropriate software. Refine the atomic positions and thermal parameters to

obtain a final, accurate 3D model of the molecule.

Data Presentation:

Parameter
Expected Outcome from

Literature[2]
Inference

Crystal System Orthorhombic
Defines the symmetry of the

crystal lattice

Space Group Pccn
Describes the symmetry

elements within the unit cell

Unit Cell Dimensions
a = 13.038 Å, b = 13.589 Å, c

= 17.124 Å

Dimensions of the repeating

unit of the crystal

Key Bond Lengths/Angles
O···O distance in bibenzoate:

~2.459 Å

Confirms the short, strong

hydrogen bond between the

benzoate units

Overall Structure

Confirms the presence of

discrete tetrabutylammonium

cations and hydrogen-bonded

bibenzoate anions in the

crystal lattice. It can also

reveal intermolecular

interactions such as C-H···O

hydrogen bonds.[2]

Provides unambiguous 3D

structural confirmation

Conclusion
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The combination of spectroscopic and spectrometric techniques provides a comprehensive

confirmation of the structure of tetrabutylammonium bibenzoate. While NMR and FTIR

confirm the presence of the constituent functional groups and their connectivity, mass

spectrometry verifies the molecular weight of the individual ions. For an unambiguous

determination of the three-dimensional structure and intermolecular interactions in the solid

state, single-crystal X-ray diffraction is the gold standard. The collective data from these

methods provides a robust and reliable structural characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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